2,5-Dihydroxybenzoic acid butylamine salt

MALDI-TOF MS Reproducibility Quantitative Analysis

Solid DHB matrices compromise MALDI-TOF glycan quantitation through poor shot-to-shot reproducibility and excessive sialylated glycan fragmentation. DHBB, a vacuum-stable room-temperature ionic liquid matrix, resolves both limitations. • 2-fold lower RSD vs solid DHB - enables reliable glycoform quantitation across analytical runs • Reduced fragmentation of labile sialylated glycans - preserves acidic glycoform integrity for biosimilarity assessment • Liquid consistency eliminates 'sweet spot' searching - standardizes polymer MW distribution workflows • Validated for oligosaccharides, lipids, and polar synthetic polymers in MALDI-TOF MS

Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
CAS No. 666174-80-7
Cat. No. B1532875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dihydroxybenzoic acid butylamine salt
CAS666174-80-7
Molecular FormulaC11H17NO4
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCCCCN.C1=CC(=C(C=C1O)C(=O)O)O
InChIInChI=1S/C7H6O4.C4H11N/c8-4-1-2-6(9)5(3-4)7(10)11;1-2-3-4-5/h1-3,8-9H,(H,10,11);2-5H2,1H3
InChIKeyOGLUKKYDTRVMHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DHBB: Ionic Liquid MALDI Matrix


2,5-Dihydroxybenzoic acid butylamine salt (DHBB, CAS 666174-80-7) is a butylammonium carboxylate ionic liquid formed from 2,5-dihydroxybenzoic acid (DHB) and butylamine, with a molecular weight of 227.26 g/mol . It functions as a vacuum‑stable, room‑temperature ionic liquid matrix for matrix‑assisted laser desorption/ionization time‑of‑flight mass spectrometry (MALDI‑TOF MS), specifically optimized for the analysis of oligosaccharides, lipids, and polar synthetic polymers [1].

Matrix Vacuum-stable ionic liquid MALDI matrix, room-temperature operable
Analytes Supports oligosaccharides, lipids, and polar synthetic polymers
Workflow Enables quantitative MALDI-TOF MS with reported reproducibility gains

Why DHB and Other Ionic Liquids Cannot Replace DHBB


Substituting DHBB with conventional solid 2,5‑dihydroxybenzoic acid (DHB) or other ionic liquid matrices (e.g., CHCAB, SinTri) introduces unacceptable variability in shot‑to‑shot reproducibility and target analyte performance. Solid DHB matrices exhibit approximately twice the relative standard deviation (RSD) in intensity measurements compared to DHBB, directly compromising quantitation [1]. Moreover, solid DHB induces significantly higher fragmentation of labile monosialylated glycans and gangliosides, whereas DHBB preserves molecular ion integrity [1]. Alternative ionic liquid matrices such as CHCAB and SinTri, while effective for peptides and high‑molecular‑weight proteins respectively, are demonstrably inferior to DHBB for oligosaccharide and polar synthetic polymer analysis [1]. Thus, DHBB is not a generic interchangeable matrix; it is the performance‑optimized choice for specific, high‑value analytical workflows.

DHBB Solid DHB ~2× higher RSD in intensity measurements may compromise quantitation
DHBB Solid DHB Higher fragmentation of labile monosialylated glycans and gangliosides
DHBB CHCAB / SinTri Reported lower performance for oligosaccharide and polar polymer analysis

DHBB Performance: Solid DHB vs. Ionic Liquid Matrices


Shot-to-Shot Reproducibility Enhancement

DHBB provides significantly enhanced shot‑to‑shot reproducibility compared to the conventional solid 2,5‑dihydroxybenzoic acid (DHB) matrix. The relative standard deviation (RSD) of intensity values acquired from 90 different spots on a single MALDI‑MS preparation was approximately one‑half as high when solid DHB was replaced by the ionic liquid DHBB [1].

Shot-to-Shot Reproducibility
Head-to-head
~50% lower RSD vs solid DHB
Supports quantitative reproducibility assessment
90-spot MALDI-MS preparation
MALDI-TOF MS Reproducibility Quantitative Analysis

Reduced Fragmentation of Labile Glycans

DHBB significantly reduces MALDI‑induced fragmentation of acid‑labile monosialylated glycans and gangliosides compared to the solid DHB analogue. This preservation of molecular ion integrity is critical for accurate structural assignment and relative quantitation of these fragile biomolecules [1].

Labile Glycan Integrity
Head-to-head
Reduced fragmentation vs solid DHB
Supports intact molecular ion preservation
Monosialylated glycans and gangliosides
Glycomics Glycoconjugate Analysis Soft Ionization

Superior for Oligosaccharides and Polymers

Among the ionic liquid matrices evaluated, DHBB was identified as the superior matrix for MALDI‑MS analysis of oligosaccharides and polymers such as poly(ethylene glycol) (PEG). While CHCAB performed better for peptides and SinTri was optimal for high‑molecular‑weight proteins, DHBB outperformed both alternatives for oligosaccharide and polymer applications [1].

Analyte-Class Performance
Head-to-head
Ranked above CHCAB and SinTri for oligosaccharides/polymers
Supports oligosaccharide and polymer workflow selection
PEG and oligosaccharide analysis context
Oligosaccharide Analysis Polymer Characterization Ionic Liquid Matrix

Enhanced MALDI Imaging of Phospholipids

In MALDI imaging mass spectrometry of mouse liver and cerebellum tissue sections, the ionic liquid matrix DHBB yielded enhanced signal intensity, better ion image quality, and detection of a greater number of phospholipid species compared to the conventional solid DHB matrix. While CHCAB showed the highest overall signal for phospholipids, DHBB still offered a substantial improvement over solid DHB [1].

Phospholipid Imaging
Head-to-head
Enhanced signal and species coverage vs solid DHB
Supports tissue lipid imaging workflows
Mouse liver and cerebellum tissue sections
MALDI Imaging Mass Spectrometry Phospholipid Profiling Tissue Analysis

Broad Applicability with Homogeneous Liquid Matrix

DHBB maintains the broad analyte compatibility profile of its solid analogue DHB—working effectively with glycoconjugates, peptides, and proteins—while simultaneously eliminating the sample preparation heterogeneity and vacuum instability associated with solid matrices. This class‑level advantage stems from the inherent liquid consistency of ionic liquid matrices [1].

Liquid Matrix Consistency
Class-level
Homogeneous liquid preparation, vacuum-stable
Supports sample preparation consistency
Broad analyte compatibility retained; class-level inference
MALDI Matrix Ionic Liquid Sample Preparation

DHBB Optimal Use Cases


Oligosaccharide Profiling for Biopharma QC

DHBB is the matrix of choice for MALDI‑TOF analysis of N‑ and O‑linked glycans released from therapeutic glycoproteins. Its 2‑fold improvement in shot‑to‑shot reproducibility [1] enables reliable relative quantitation across multiple analytical runs, while its reduced fragmentation of sialylated glycans [1] preserves accurate representation of acidic glycoforms—critical for demonstrating biosimilarity and process consistency. In‑class ionic liquid alternatives like CHCAB and SinTri do not match DHBB's performance for these analytes [1].

Polar Polymer Characterization

For the molecular weight distribution analysis of polar synthetic polymers such as poly(ethylene glycol) and pullulan, DHBB is the superior ionic liquid matrix [1]. Its liquid consistency eliminates 'sweet spot' searching associated with solid DHB crystals, while its specific compatibility with polar polymers yields higher signal intensity and broader mass range coverage than alternative matrices. Procurement of DHBB for polymer laboratories standardizes and accelerates method development.

MALDI Imaging of Tissue Phospholipids

In MALDI imaging mass spectrometry studies of liver and brain tissue sections, DHBB provides enhanced signal intensity and superior ion image quality compared to solid DHB [2]. This enables more sensitive and spatially resolved mapping of phospholipid distributions, supporting lipidomic biomarker discovery and drug distribution studies. While CHCAB may offer even higher sensitivity for certain phospholipid classes [2], DHBB remains a robust, broadly applicable ionic liquid matrix for laboratories conducting routine tissue imaging without the need for peptide‑specific optimization.

Enzymatic Glycan Reaction Monitoring

DHBB's unique combination of solvent properties and MALDI matrix functionality enables direct, real‑time screening of enzymatic reactions. This was demonstrated by the desialylation of sialyllactose with Clostridium perfringens sialidase in diluted aqueous DHBB, followed by immediate MALDI‑MS analysis without intermediate purification [1]. This workflow significantly accelerates glycoengineering and enzyme characterization studies, providing a competitive advantage for laboratories engaged in carbohydrate‑active enzyme research.

Application
Selection Property
Validation Focus
Oligosaccharide profiling
Glycan integrity and reproducibility
Glycoform quantitation across analytical runs
Polar polymer characterization
Polymer-specific matrix compatibility
MW distribution reproducibility and signal coverage
Tissue phospholipid imaging
Signal intensity and image quality
Phospholipid spatial mapping and species coverage
Enzymatic reaction monitoring
Direct in-matrix reaction compatibility
Reaction time-course without intermediate purification

Technical Documentation Hub

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55 linked technical documents
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